3-Chloro-2-isobutoxypyridine-4-boronic acid; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

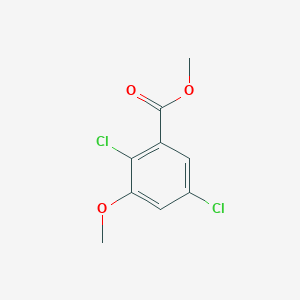

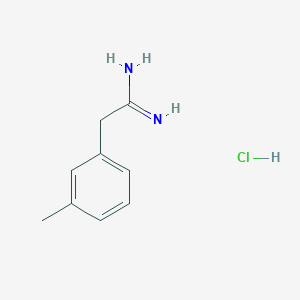

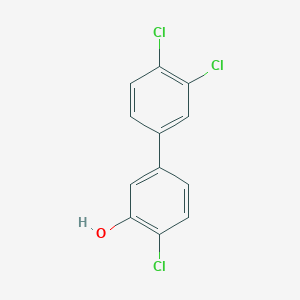

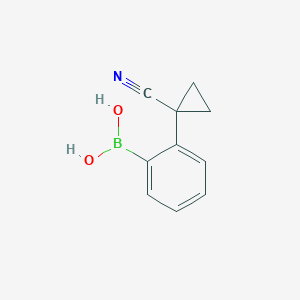

3-Chloro-2-isobutoxypyridine-4-boronic acid is a chemical compound with the CAS Number: 2096339-80-7 . It has a linear formula of C9H13BClNO3 . .

Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)7(10(13)14)3-4-12-9/h3-4,6,13-14H,5H2,1-2H3 . The molecular weight is 229.47 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.47 . It is typically stored in a freezer . The compound’s physical form is solid .Wissenschaftliche Forschungsanwendungen

Electrophilic Activation in Synthesis

3-Chloro-2-isobutoxypyridine-4-boronic acid plays a pivotal role in the electrophilic activation of unprotected maltols for the synthesis of N-substituted hydroxypyridinones in water. This process is vital for drug development, especially in the efficient synthesis of metal-chelating pharmacophores like 3,4-HOPOs, which are crucial for iron chelation in pharmaceuticals. The method demonstrates high efficiency and tolerance for a range of amine donors, showcasing the compound's versatility in pharmaceutical synthesis (Di Ke et al., 2022).

Catalysis in Organic Synthesis

Boronic acids, including derivatives like 3-Chloro-2-isobutoxypyridine-4-boronic acid, are lauded for their catalytic properties in organic synthesis. Their role in the highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals underlines their importance in creating densely functionalized cyclohexanes. This catalytic action opens new avenues for the synthesis of complex organic molecules with high selectivity and efficiency (T. Hashimoto, A. Gálvez, K. Maruoka, 2015).

Supramolecular Chemistry

In supramolecular chemistry, 3-Chloro-2-isobutoxypyridine-4-boronic acid contributes to the assembly of boronic acids and 4,4'-bipyridine, leading to the formation of complex hydrogen-bonded architectures. These structures are significant for understanding the interactions and assembly mechanisms in molecular systems, providing insights into the development of new materials and molecular recognition processes (Patricia Rodríguez-Cuamatzi et al., 2009).

Material Science

3-Chloro-2-isobutoxypyridine-4-boronic acid finds applications in material science, particularly in the optimization of reactions in heterogeneous systems. Its role in promoting the cationic reaction of cellulose demonstrates the potential for developing new materials with enhanced properties. This includes the production of novel absorbents and catalysts that can contribute to sustainability and efficiency in chemical processes (Chen Yufang, 2011).

Environmental Applications

The compound is instrumental in environmental applications, particularly in the development of recyclable absorption materials for the treatment of boronic acid emissions. This not only addresses the issue of resource loss and water pollution but also showcases the potential of 3-Chloro-2-isobutoxypyridine-4-boronic acid in creating sustainable and environmentally friendly solutions (Tingting Zhang et al., 2021).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-Chloro-2-isobutoxypyridine-4-boronic acid are not available in the retrieved data, boronic acids in general have been gaining interest in medicinal chemistry due to their various biological applications . They are used in anticancer, antibacterial, antiviral activity, and even as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Eigenschaften

IUPAC Name |

[3-chloro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)7(10(13)14)3-4-12-9/h3-4,6,13-14H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEGKAKCTANYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC(C)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)